molecular formula C16H20N4O3S B2523595 (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2321331-92-2

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2523595
CAS No.: 2321331-92-2
M. Wt: 348.42
InChI Key: KNWKNNHCQFFDFX-CSKARUKUSA-N
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Description

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group, a styrylsulfonyl group, and a pyrrolidinyl group attached to the triazole ring. The (E) configuration indicates the specific geometric isomerism around the double bond in the styrylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methoxymethyl Group: This can be achieved through an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Attachment of the Styrylsulfonyl Group: This step involves a sulfonylation reaction, where a styrylsulfonyl chloride reacts with the triazole intermediate.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(methoxymethyl)-1-(1-(phenylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • (E)-4-(methoxymethyl)-1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Uniqueness

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the specific combination of functional groups and the (E) configuration. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-13-15-11-20(18-17-15)16-7-9-19(12-16)24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKNNHCQFFDFX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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